molecular formula C18H17F4N3O3 B612235 Seviteronel CAS No. 1610537-15-9

Seviteronel

Numéro de catalogue: B612235
Numéro CAS: 1610537-15-9
Poids moléculaire: 399.3 g/mol
Clé InChI: ZBRAJOQFSNYJMF-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le sévitéronel subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le sévitéronel a plusieurs applications en recherche scientifique :

Mécanisme d'action

Le sévitéronel exerce ses effets en inhibant l'enzyme CYP17A1, qui est impliquée dans la production des androgènes et des œstrogènes . En bloquant cette enzyme, le sévitéronel réduit les niveaux de ces hormones dans l'organisme, ce qui peut aider à ralentir la croissance des tumeurs hormono-dépendantes . De plus, le sévitéronel agit comme un antagoniste du récepteur des androgènes, inhibant davantage les effets des androgènes sur les cellules tumorales .

Activité Biologique

Seviteronel (also known as INO-464) is an innovative compound that functions primarily as a selective inhibitor of cytochrome P450 17A1 (CYP17) lyase and an androgen receptor (AR) antagonist. Its biological activity has garnered attention for its potential therapeutic applications, particularly in the treatment of various androgen receptor-positive cancers, including castration-resistant prostate cancer (CRPC) and triple-negative breast cancer (TNBC).

This compound operates through a dual mechanism:

  • CYP17 Lyase Inhibition : This action reduces the production of androgens, which are critical for the growth of certain tumors.
  • Androgen Receptor Antagonism : By blocking AR, this compound directly inhibits the signaling pathways that promote cancer cell proliferation.

This dual action distinguishes this compound from other treatments like abiraterone, which primarily inhibit CYP17 but do not possess significant AR antagonistic properties. Studies have shown that this compound preferentially inhibits CYP17 lyase over hydroxylase, leading to a lesser impact on cortisol production compared to traditional inhibitors .

Preclinical Findings

In vitro and in vivo studies have demonstrated this compound's efficacy across several tumor types:

  • Castration-Resistant Prostate Cancer (CRPC) : this compound has shown significant anti-tumor activity in preclinical models, leading to sustained reductions in prostate-specific antigen (PSA) levels, indicating effective androgen suppression .
  • Triple-Negative Breast Cancer (TNBC) : Research indicates that this compound may enhance the effects of CDK4/6 inhibitors when used in combination therapy .

Clinical Trials

This compound has undergone several clinical trials, primarily focusing on its safety and efficacy:

Study Phase Population Dosage Outcomes
Phase IWomen with ER+ breast cancer or TNBC450 mg QDWell-tolerated; clinical benefit rate (CBR) at 16 weeks was 33% in TNBC patients .
Phase IMen with CRPC750 mg QDDemonstrated sustained PSA reduction; well-tolerated with manageable adverse effects .
Phase IIWomen with advanced AR+ TNBC450 mg QDCBR at 16 weeks was 33%; no objective tumor responses reported .

Safety Profile

The safety profile of this compound has been generally favorable. Common adverse events include:

  • Tremors
  • Nausea
  • Vomiting
  • Fatigue

Serious adverse events were rare but included instances of confusional states and delirium at higher doses . The recommended phase II dose was established at 450 mg daily based on tolerability assessments.

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • A case involving a patient with advanced TNBC showed a significant decrease in tumor markers following treatment with this compound, supporting its role in managing aggressive breast cancers .
  • Another study reported a sustained reduction in PSA levels in patients treated for CRPC, indicating effective androgen suppression and potential for improved patient outcomes .

Propriétés

IUPAC Name

(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025651
Record name VT-464
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610537-15-9
Record name Seviteronel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610537-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seviteronel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610537159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seviteronel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VT-464
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEVITERONEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S5OIN36X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.